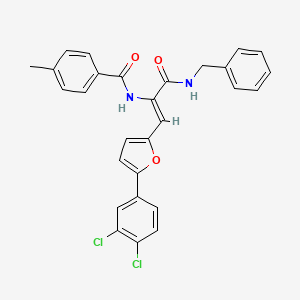
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy, dioxidotetrahydrothiophenyl, and naphthalenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene.
Coupling Reaction: The final step involves the coupling of the two intermediates with naphthalen-1-ylmethylamine under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could make it a potential therapeutic agent for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl group could participate in redox reactions. The naphthalenylmethyl group may enhance the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog lacking the dioxidotetrahydrothiophenyl and naphthalenylmethyl groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide: Lacks the dichlorophenoxy group.
2-(2,4-dichlorophenoxy)-N-(naphthalen-1-ylmethyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H21Cl2NO4S |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21Cl2NO4S/c24-18-8-9-22(21(25)12-18)30-14-23(27)26(19-10-11-31(28,29)15-19)13-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,12,19H,10-11,13-15H2 |
Clé InChI |
ZDNOFOWGJIYMTA-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)


![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)




![6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119271.png)
![2-amino-1-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119283.png)

![N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide](/img/structure/B12119288.png)

